molecular formula C₉₁H₁₃₀N₂₂O₂₃ B612769 Activated protein C (390-404) (human) CAS No. 146340-20-7

Activated protein C (390-404) (human)

Cat. No. B612769
M. Wt: 1900.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Activated Protein C (390-404), human, is a peptide derived from the vitamin K-dependent serine protease . The peptide region containing residues 390-404 in Activated Protein C (APC) is essential for anticoagulant activity and is available for interaction with antibodies or with other proteins, such as the macromolecular substrates Factors Va or VIIIa .


Synthesis Analysis

The synthesis of Activated Protein C (390-404) (human) involves the use of synthetic peptides representing 90% of the human protein C heavy chain primary structure . The peptide is available for interaction with antibodies or with other proteins .


Molecular Structure Analysis

The molecular structure of Activated Protein C (390-404) (human) is complex, with an empirical formula of C91H130N22O23 . It is a peptide of the activated protein C, a vitamin K-dependent serine protease .


Chemical Reactions Analysis

Activated Protein C (390-404), human, potently inhibits APC anticoagulant activity . It specifically inhibited APC activity in activated partial thromboplastin time and Xa-1-stage coagulation assays .


Physical And Chemical Properties Analysis

Activated Protein C (390-404) (human) has a molecular weight of 1900.14 . It is typically stored at -20°C .

Scientific Research Applications

Anticoagulant Activity

Activated Protein C (APC) plays a crucial role in the anticoagulant system by inactivating blood coagulation cofactors Va and VIIIa. The peptide sequence (390-404) is particularly significant for its anticoagulant activity. Research by Mesters, Houghten, & Griffin (1991) demonstrated that this specific peptide sequence inhibits APC activity, highlighting its essential role in anticoagulation.

Structural and Functional Insights

Further understanding of APC's structure and function comes from studies examining its molecular components. Fukudome & Esmon (1994) identified and cloned a novel endothelial cell receptor for protein C/APC, elucidating part of the mechanism by which APC exerts its anticoagulant effect.

Therapeutic Applications

APC has shown potential in therapeutic applications, particularly in the context of severe sepsis and thrombosis. Griffin, Zlokovic, & Fernández (2002) reviewed the beneficial activities of APC in animal models and clinical settings, demonstrating its diverse actions including antithrombotic, profibrinolytic, anti-inflammatory, and antiapoptotic effects.

Cytoprotective Pathway

APC also plays a role in the cytoprotective pathway, with implications for treatment of disorders such as sepsis, thrombosis, and ischemic stroke. Mosnier, Zlokovic, & Griffin (2007) highlighted the direct cytoprotective effects of APC, including alterations in gene expression profiles and stabilization of endothelial barriers.

Safety And Hazards

Activated Protein C (390-404) (human) should be handled with care to avoid contact with skin . It is for research use only and is not intended for therapeutic purposes .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJLOHGIXGMAB-AFKMJAFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H130N22O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102602409

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